Cas no 2137567-07-6 (2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride)

2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride
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2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-746947-0.5g |
2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride |
2137567-07-6 | 95.0% | 0.5g |
$902.0 | 2025-03-10 | |
Enamine | EN300-746947-10.0g |
2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride |
2137567-07-6 | 95.0% | 10.0g |
$4974.0 | 2025-03-10 | |
Enamine | EN300-746947-5.0g |
2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride |
2137567-07-6 | 95.0% | 5.0g |
$3355.0 | 2025-03-10 | |
Enamine | EN300-746947-2.5g |
2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride |
2137567-07-6 | 95.0% | 2.5g |
$2268.0 | 2025-03-10 | |
Chemenu | CM444814-500mg |
2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride |
2137567-07-6 | 95%+ | 500mg |
$989 | 2023-03-24 | |
A2B Chem LLC | AX61629-10g |
2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride |
2137567-07-6 | 95% | 10g |
$5271.00 | 2024-04-20 | |
Aaron | AR01EN3D-250mg |
2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride |
2137567-07-6 | 95% | 250mg |
$812.00 | 2025-02-10 | |
Aaron | AR01EN3D-1g |
2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride |
2137567-07-6 | 95% | 1g |
$1616.00 | 2025-02-10 | |
Aaron | AR01EN3D-5g |
2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride |
2137567-07-6 | 95% | 5g |
$4639.00 | 2023-12-14 | |
1PlusChem | 1P01EMV1-250mg |
2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride |
2137567-07-6 | 95% | 250mg |
$769.00 | 2023-12-19 |
2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride Related Literature
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on 2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride
Introduction to 2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride (CAS No. 2137567-07-6)
2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2137567-07-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine derivatives, a class of heterocyclic organic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an amino methyl group at the 2-position and a methoxy group at the 5-position of the pyrimidine ring, along with a hydroxyl group at the 4-position, contribute to its unique chemical properties and biological interactions.
The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations. This solubility advantage is crucial for drug development, as it facilitates the compound's administration and absorption in biological systems. The hydrochloride salt form also helps in stabilizing the molecule, ensuring its integrity during storage and transportation.
In recent years, pyrimidine derivatives have been extensively studied for their roles in various pharmacological applications. The structural framework of pyrimidines closely resembles that of nucleic acid bases, which allows these compounds to interact with DNA and RNA, making them promising candidates for antiviral, anticancer, and antimicrobial therapies. Specifically, the aminomethyl group in 2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride can participate in hydrogen bonding and other forms of molecular interactions, which are essential for binding to biological targets.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. Medicinal chemists often modify pyrimidine derivatives to enhance their potency, selectivity, and pharmacokinetic properties. The presence of both an amino group and a hydroxyl group provides multiple sites for chemical modification, allowing researchers to fine-tune the compound's biological activity. This flexibility makes 2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride a valuable intermediate in the synthesis of novel drug candidates.
Recent studies have highlighted the importance of pyrimidine derivatives in addressing unmet medical needs. For instance, compounds with similar structural motifs have been investigated for their potential in treating inflammatory diseases, neurodegenerative disorders, and metabolic syndromes. The methoxy group in 2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride may play a role in modulating enzyme activity or receptor binding affinity, which are critical factors in drug design.
The synthesis of 2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution reactions, are typically employed to construct the pyrimidine core and introduce the functional groups at specific positions. The purity of the final product is paramount, as impurities can significantly affect its biological activity and safety profile.
In vitro studies have begun to explore the pharmacological profile of 2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors relevant to human health conditions. These early-stage investigations are crucial for understanding its potential therapeutic value and identifying possible applications in drug development.
The role of computational chemistry has become increasingly prominent in studying compounds like 2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride. Molecular modeling techniques allow researchers to predict how this molecule might interact with biological targets at the atomic level. This approach can accelerate the drug discovery process by identifying promising candidates before expensive experimental trials are conducted.
Regulatory considerations are also essential when developing new pharmaceuticals based on compounds like 2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for clinical use. Additionally, preclinical safety studies must be conducted to assess potential side effects and toxicities before human trials can commence.
The future prospects for 2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride are promising given its structural versatility and potential biological activities. Ongoing research aims to optimize its chemical properties and explore new therapeutic applications through rational drug design principles. Collaborative efforts between academic institutions and pharmaceutical companies will be vital in translating laboratory discoveries into tangible medical benefits.
In conclusion,2-(aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride (CAS No. 2137567-07-6) represents a significant advancement in pharmaceutical chemistry with potential implications for various health conditions. Its unique structural features make it a valuable candidate for further research and development in medicinal chemistry.
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